molecular formula C27H22N4O3S B2404857 2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021020-21-2

2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2404857
CAS No.: 1021020-21-2
M. Wt: 482.56
InChI Key: OGSXQQMORXPZNC-UHFFFAOYSA-N
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Description

2-Morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a sophisticated heterocyclic compound designed for advanced pharmacological research. It features a thiazolo[4,5-d]pyridazinone core structure, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a morpholino group and at the 7-position with a phenyl ring. The 5-position is functionalized with a 2-(naphthalen-2-yl)-2-oxoethyl chain, a modification that can influence the compound's binding affinity and pharmacokinetic properties. This structural motif is closely related to other thiazolo[4,5-d]pyridazinone derivatives that have demonstrated significant potential in biological testing. Compounds within this class have been reported to exhibit notable anti-inflammatory and analgesic activities in in vivo models. Research on similar analogs has shown efficacy in models of visceral pain, such as acetic-induced writhing, with performance comparable to or exceeding that of established anti-inflammatory drugs like ketorolac . The mechanism of action for such effects may involve the inhibition of key inflammatory mediators or enzymes like cyclooxygenase-2 (COX-2) . Furthermore, this class of compounds has shown promise in anticancer research. Preliminary in vitro studies on structurally related molecules indicate selective cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and disruption of mitochondrial function . The compound is intended for use in biochemical research, hit-to-lead optimization campaigns, and mechanistic studies exclusively in laboratory settings. It is supplied with the understanding that it is For Research Use Only and is not approved for use in humans or animals. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-morpholin-4-yl-5-(2-naphthalen-2-yl-2-oxoethyl)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c32-22(21-11-10-18-6-4-5-9-20(18)16-21)17-31-26(33)24-25(23(29-31)19-7-2-1-3-8-19)35-27(28-24)30-12-14-34-15-13-30/h1-11,16H,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXQQMORXPZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one represents a novel class of thiazolo[4,5-d]pyridazine derivatives, which have garnered attention due to their diverse biological activities. This article synthesizes existing research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazolo[4,5-d]pyridazinone core with morpholino and naphthalene substituents. The presence of these functional groups is believed to enhance its pharmacological profile.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a variety of biological activities, including:

  • Antifungal Activity : Compounds similar to the target compound have shown significant antifungal properties by inhibiting ergosterol synthesis in fungi. For example, certain thiazole derivatives were found to inhibit the CYP51 enzyme, crucial for ergosterol biosynthesis in Candida albicans and Candida parapsilosis .
  • Antitumor Activity : Analogues of thiazolo[4,5-d]pyridazines have been investigated for their potential in cancer therapy. Studies suggest that these compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antifungal Studies

A study on thiazole heterocycles demonstrated that specific derivatives inhibited fungal growth effectively. For instance:

  • Compound 2e showed an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to standard antifungal agents like ketoconazole .

Antitumor Mechanisms

Research into the antitumor effects of similar compounds revealed:

  • In vitro studies indicated that certain thiazole derivatives could significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Studies

  • Case Study on Antifungal Efficacy :
    • A series of thiazole compounds were tested against clinical isolates of Candida. The results highlighted that compounds with electronegative substituents exhibited enhanced antifungal activity due to increased lipophilicity and better interaction with the fungal CYP51 enzyme .
  • Case Study on Anticancer Properties :
    • A study focused on the effects of a thiazolo[4,5-d]pyridazine derivative on breast cancer cells demonstrated significant inhibition of cell proliferation and migration, suggesting potential for further development as an anticancer agent .

Data Tables

Activity Type Compound MIC (μg/mL) Target Organism
Antifungal2e1.23Candida parapsilosis
AntitumorThiazole Derivative AIC50 = 15 µMBreast Cancer Cells

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyridazines have been tested against various human tumor cell lines, demonstrating promising cytotoxic effects. In vitro studies revealed that these compounds could inhibit cell proliferation effectively, with some exhibiting IC50_{50} values in the low micromolar range .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related thiazolo-pyridazine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant properties of similar compounds are also noteworthy. Research has demonstrated that thiazolo-pyridazine derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. This activity is often evaluated using assays such as DPPH and ABTS radical scavenging tests .

Case Studies

Study Objective Findings
Synthesis and characterization of thiazolo-pyridazine derivativesIdentified significant anticancer activity against various cell lines with promising IC50_{50} values.
Evaluation of antimicrobial efficacyDemonstrated effectiveness against S. aureus and E. coli, with notable antifungal activity against C. albicans.
Assessment of antioxidant propertiesCompounds showed high radical scavenging activity compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolo[4,5-d]pyridazinone Core

The primary structural analogs differ in substituents at the 5- and 7-positions, which critically influence physicochemical and biological properties.

Compound Name 5-Position Substitution 7-Position Substitution Key Properties/Activity
Target Compound 2-(Naphthalen-2-yl)-2-oxoethyl Phenyl Enhanced lipophilicity, kinase inhibition (hypothetical)
7-(Thiophen-2-yl) Analog 2-(Naphthalen-2-yl)-2-oxoethyl Thiophen-2-yl Increased π-π stacking potential, reduced metabolic stability

Key Findings :

  • The phenyl group in the target compound improves hydrophobic interactions with protein pockets compared to the thiophen-2-yl analog, which may enhance target binding but reduce aqueous solubility .
  • The naphthalen-2-yl group at the 5-position is conserved in both compounds, suggesting its role in maintaining planar aromatic interactions critical for activity.
Comparison with Thiazolidinone Derivatives

While structurally distinct, thiazolidinone derivatives (e.g., 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones) share synthetic methodologies and substituent-driven activity trends .

Parameter Target Thiazolo[4,5-d]pyridazinone Thiazolidinone Derivatives
Core Structure Bicyclic (thiazole + pyridazinone) Monocyclic (thiazolidinone)
Common Synthesis Step Ethanol reflux, recrystallization Ethanol reflux, DMF-EtOH recrystallization
Bioactivity Hypothesis Kinase inhibition Antimicrobial, anti-inflammatory

Key Insights :

  • The bicyclic system of the target compound likely confers greater rigidity and selectivity compared to flexible thiazolidinones.
  • Shared synthetic steps (e.g., ethanol reflux) highlight scalability but differ in purification solvents (DMF-EtOH for thiazolidinones vs. ethanol alone for thiazolo derivatives).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, and how can reaction conditions be optimized?

  • The synthesis involves multi-step organic reactions, including cyclization of thiazolo-pyridazine cores and functionalization with morpholino and naphthyl-oxoethyl groups. Key steps include:

  • Thiazolo-pyridazine core formation : Use of phosphorus pentasulfide or thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Morpholino incorporation : Nucleophilic substitution with morpholine under basic conditions (e.g., K₂CO₃) at 60–80°C .
  • Naphthyl-oxoethyl coupling : Alkylation or acylation reactions monitored via HPLC to ensure >95% purity .
    • Optimization : Adjust temperature, solvent polarity, and stoichiometric ratios to minimize side products. For example, excess morpholine (1.5–2 eq) improves substitution efficiency .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration (e.g., naphthalenyl protons at δ 7.5–8.5 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₈H₂₃N₃O₂S) .
  • X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the morpholino and thiazolo-pyridazine moieties .

Advanced Research Questions

Q. How does the compound’s structural complexity influence its biological activity, and what strategies resolve contradictory data in target binding assays?

  • The fused thiazolo-pyridazine core and naphthyl-oxoethyl group create a planar, hydrophobic structure that may intercalate DNA or inhibit kinase ATP-binding pockets. Contradictions in IC₅₀ values (e.g., nM vs. µM ranges) arise from:

  • Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
  • Solubility issues : Optimize DMSO concentration (<1%) or use surfactants (e.g., Tween-20) to prevent aggregation .
    • SAR Studies : Compare analogs (e.g., replacing naphthalenyl with fluorophenyl) to isolate pharmacophore contributions .

Q. What methodologies are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation or oxidation of the morpholino group .
  • Pharmacokinetic profiling :

  • Oral bioavailability : Administer in rodent models and measure plasma concentration-time curves. Adjust formulations (e.g., PEGylation) to enhance solubility .
  • Tissue distribution : Radiolabel the compound (¹⁴C) and track accumulation in organs via scintillation counting .

Q. How can researchers design experiments to elucidate the mechanism of action, given the compound’s multifunctional potential?

  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) .
  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digestion and LC-MS/MS identification .
  • CRISPR screening : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance mechanisms .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data with high variability in biological replicates?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Exclude outliers via Grubbs’ test .
  • Bayesian hierarchical modeling : Account for inter-experiment variability by pooling data across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.